molecular formula C10H8FNO2 B2469500 8-Fluoro-6-methoxyisoquinolin-1-ol CAS No. 2088942-78-1

8-Fluoro-6-methoxyisoquinolin-1-ol

Cat. No.: B2469500
CAS No.: 2088942-78-1
M. Wt: 193.177
InChI Key: FDAPMKYVKOESIL-UHFFFAOYSA-N
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Description

Significance of Fluoro- and Methoxy-Substituted Heterocycles in Medicinal Chemistry

The strategic incorporation of fluorine atoms and methoxy (B1213986) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These substituents are not mere decorations; they are powerful tools used to modulate the biological and physicochemical properties of a drug candidate, often leading to enhanced therapeutic profiles.

The introduction of fluorine into drug molecules has become increasingly popular, with fluorinated pharmaceuticals now representing a significant portion of the market. tandfonline.comrsc.org This is due to the unique properties of the carbon-fluorine (C-F) bond, which is highly polarized and has a high bond strength with minimal steric footprint. tandfonline.comnih.gov The inclusion of fluorine can profoundly influence a molecule's metabolic stability. Since the C-F bond is not common in nature, it is more resistant to metabolic degradation, which can improve a drug's half-life. tandfonline.com Furthermore, fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can enhance bioavailability and the binding affinity of a ligand to its target receptor. nih.govmdpi.com Fluorine substitution can also increase a molecule's lipophilicity and membrane permeability, further improving its pharmacokinetic properties. nih.govmdpi.com

The table below summarizes the key effects of these substitutions in medicinal chemistry.

Functional Group Key Physicochemical Effects Impact on Pharmacological Profile Supporting References
Fluorine (–F) High C-F bond strength; high electronegativity; minimal steric hindrance. Increases metabolic stability and drug half-life. tandfonline.com Modulates pKa of adjacent groups, improving bioavailability and receptor affinity. nih.govmdpi.com Can enhance membrane permeability. nih.govmdpi.com tandfonline.com, nih.gov, mdpi.com

| Methoxy (–OCH₃) | Can participate in hydrogen bonding; offers low steric hindrance. | Enhances ligand-target binding interactions. researchgate.net Improves physicochemical and ADME properties. nih.govresearchgate.net Can provide a favorable combination of electronic and steric effects. researchgate.net | researchgate.net, nih.gov |

Research Context of 8-Fluoro-6-methoxyisoquinolin-1-ol within Bioactive Scaffolds

The isoquinoline (B145761) framework is a well-established bioactive scaffold. mdpi.comnih.gov Researchers have synthesized and evaluated numerous isoquinoline derivatives for their therapeutic potential against a wide range of diseases. For instance, certain derivatives have been investigated for their ability to inhibit Inhibitor of Apoptosis Proteins (IAPs) in the context of cancer treatment, with some compounds demonstrating potent activity in cellular assays. nih.gov The development of novel synthetic methods continues to provide access to new and diverse isoquinoline-based molecules, including those with substitutions at various positions on the heterocyclic ring system. nih.gov

The specific compound, This compound , is a documented chemical entity, identified by the CAS Number 2088942-78-1. bldpharm.com However, a detailed review of scientific literature indicates a lack of published research specifically detailing the synthesis or biological evaluation of this particular molecule.

Despite the absence of direct studies, the structural features of this compound place it firmly within a context of high interest for medicinal chemistry. The molecule combines three key structural motifs known for their contribution to biological activity: the isoquinoline core, a fluorine atom, and a methoxy group. The "isoquinolin-1-ol" substructure is a tautomer of isoquinolin-1(2H)-one, a core found in many biologically active compounds. The strategic placement of both a fluorine atom at the C-8 position and a methoxy group at the C-6 position suggests a deliberate design to modulate the molecule's properties.

Based on the known activities of related compounds, one could hypothesize several potential research applications for this compound. For example, fluoro-substituted quinolones, which are structurally related to isoquinolines, are known to possess potent antibacterial activity. nih.gov The combination of a fluorine atom and an isoquinoline-like core in this compound could make it a candidate for antimicrobial screening. Furthermore, given that various substituted isoquinolines have been explored as inhibitors of specific protein targets, this compound could be a valuable probe or starting point for developing new inhibitors for various enzyme or receptor families. nih.govnih.gov

The table below details the structural components and their potential contribution to bioactivity.

Structural Component Position Potential Significance in Medicinal Chemistry Supporting References
Isoquinolin-1-ol Core - A privileged scaffold known for a wide range of biological activities, including antitumor and antimicrobial effects. nih.gov, mdpi.com, nih.gov
Fluorine C-8 May enhance metabolic stability, binding affinity, and cell permeability. tandfonline.com, nih.gov, mdpi.com

| Methoxy Group | C-6 | Could improve ligand-target binding and optimize ADME properties. | researchgate.net, nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoro-6-methoxy-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-7-4-6-2-3-12-10(13)9(6)8(11)5-7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAPMKYVKOESIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 8 Fluoro 6 Methoxyisoquinolin 1 Ol

Established Synthetic Pathways to Isoquinoline (B145761) Scaffolds

The synthesis of the isoquinoline nucleus can be accomplished through various established pathways, each offering distinct advantages in terms of substrate scope and regioselectivity.

A foundational method for isoquinoline synthesis is the Pomeranz-Fritsch reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893. thermofisher.comwikipedia.org This acid-catalyzed reaction involves the intramolecular cyclization of a benzalaminoacetal, which is typically formed from the condensation of a substituted benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org The process generally occurs in two stages: the initial formation of the Schiff base (benzalaminoacetal) followed by ring closure with the elimination of two molecules of alcohol to form the aromatic isoquinoline ring. wikipedia.orgresearchgate.net

Key modifications have expanded the utility of this reaction:

Schlittler-Müller Modification : This adaptation condenses a substituted benzylamine with glyoxal hemiacetal, providing access to C1-substituted isoquinolines. thermofisher.com

Bobbitt Modification : This pathway involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization, leading to the formation of tetrahydroisoquinolines. thermofisher.com

The Pomeranz-Fritsch reaction and its variants are particularly valuable for creating substitution patterns that are difficult to achieve through other synthetic routes. organicreactions.orgresearchgate.net

In recent years, rhodium(III)-catalyzed reactions have emerged as powerful and versatile tools for constructing isoquinoline and isoquinolone scaffolds, often proceeding through C-H bond activation. acs.orgrsc.org These methods offer high efficiency and regioselectivity under relatively mild conditions.

A prominent strategy involves the oxidative coupling and cyclization of aryl aldimines with internal alkynes. acs.org This process is catalyzed by complexes such as [Cp*Rh(MeCN)3][SbF6]2 and is believed to proceed via C-H bond cleavage, C-C bond formation, and subsequent C-N bond reductive elimination from a rhodium(III) species to form 3,4-disubstituted isoquinolines. acs.org

Other notable Rh(III)-catalyzed approaches include:

Annulation of Benzamides : The reaction of N-alkoxybenzamides or N-pivaloyloxy benzamides with diazo compounds or internal alkynes provides access to highly substituted isoquinolones. mdpi.commdpi.com

Cyclization with Oximes : The C-H activation and cyclization of ketoximes with alkenes or diazo compounds, catalyzed by Rh(III) complexes like [RhCp*Cl2]2, can produce a wide array of isoquinolines and their N-oxides. rsc.orgcapes.gov.brorganic-chemistry.org This method is often redox-neutral and can be insensitive to air and moisture. capes.gov.br

Reaction with Diazodiesters : Benzimidates can react with diazodiesters, which serve as a C2 source, through Rh(III)-catalyzed C-H activation and intramolecular cyclization to yield isoquinolines. rsc.orgnih.gov

These rhodium-catalyzed methods represent a significant advancement, allowing for the assembly of complex isoquinolines from readily available and minimally functionalized starting materials. acs.org

Beyond the classical and rhodium-catalyzed methods, a diverse array of other cyclization and annulation strategies have been developed for isoquinoline synthesis.

MethodCatalyst/ReagentPrecursorsKey Features
Larock Annulation Palladium Catalyst, Copper Catalysto-Iodoaldimines and terminal alkynesProvides isoquinolines in excellent yields and short reaction times. organic-chemistry.org
Copper-Catalyzed Annulation Copper(II) or Copper(I)2-Haloaryloxime acetates and β-dicarbonyls; 2-Bromoaryl ketones and alkynesVersatile methods for producing densely functionalized isoquinolines and isoquinolones. nih.govorganic-chemistry.org
Aryne Annulation Aryne Precursors (e.g., silyl aryl triflates)N-Acyl enamidesA metal-free [4+2] cycloaddition followed by aromatization to yield isoquinolines. organic-chemistry.org
Silver-Catalyzed Cyclization Silver Triflate (AgOTf)2-Alkynyl benzyl azidesAn efficient method that proceeds smoothly under mild conditions and tolerates various functional groups. organic-chemistry.orgnih.gov
Bischler-Napieralski Reaction Dehydrating Agent (e.g., P₂O₅, POCl₃)β-ArylethylamidesAn intramolecular electrophilic cyclization to yield 3,4-dihydroisoquinolines. mdpi.com
Pictet-Spengler Reaction Acid Catalystβ-Arylethylamines and an aldehyde/ketoneLeads to the formation of tetrahydroisoquinolines. mdpi.com

These varied strategies underscore the continuous innovation in heterocyclic chemistry, providing chemists with a robust toolbox for accessing the privileged isoquinoline core. nih.govrsc.org

Specific Synthesis of 8-Fluoro-6-methoxyisoquinolin-1-ol and Related Analogues

The synthesis of this crucial analogue begins with a lithiation-based approach. The strategy hinges on the regioselective introduction of the fluorine atom at the C8 position, a common challenge in substituted isoquinoline synthesis. The established route to 1,8-disubstituted tetrahydroisoquinolines often involves a multi-step sequence starting from N-acylated arylethylamines. nih.gov A significant drawback of traditional methods is the need to repeat the entire synthetic sequence to introduce different substituents at the C1 position. nih.gov

A more flexible route, as demonstrated with model compounds, allows for the late-stage introduction of diversity. A described method involves a fluorine-amine exchange reaction on an 8-fluoro-3,4-dihydroisoquinoline intermediate, followed by the addition of alkyl- or phenyllithium reagents to the C=N double bond to install various substituents at the C1 position. nih.gov This highlights a modern approach where the core fluorinated scaffold is built first and then diversified.

Derivatization Strategies and Analogue Synthesis

The functionalization of the isoquinoline core is crucial for modulating its biological and chemical properties. nih.gov Diverse strategies exist to introduce a wide range of substituents at various positions on the ring system.

The strategic derivatization of the isoquinoline nucleus allows for the systematic exploration of structure-activity relationships. Key methods focus on modifying the C1, C8, and nitrogen positions, as well as transforming the core itself.

Functionalization via Cross-Coupling Reactions: A powerful method for derivatization involves converting the hydroxyl group of an isoquinolin-1-ol (or its tautomeric form, isoquinolone) into a triflate (OTf) group. This transformation makes the C1 position susceptible to various palladium-catalyzed cross-coupling reactions. mdpi.com

Suzuki Coupling : Reaction of the triflate derivative with boronic acids introduces new aryl or vinyl groups. mdpi.com

Sonogashira Coupling : Coupling with terminal alkynes installs alkynyl moieties. mdpi.com

Nucleophilic Substitution and Addition: The fluorine atom at the C8 position, as seen in 8-fluoro-3,4-dihydroisoquinoline, can be displaced by various nucleophiles.

Fluorine-Amine Exchange : Heating the 8-fluoro derivative with an amine, such as pyrrolidine, in a sealed tube results in the substitution of fluorine with the amino group. nih.gov

Addition to the Imine : The C=N double bond of a dihydroisoquinoline is susceptible to attack by organometallic reagents. The addition of alkyllithium or aryllithium reagents allows for the introduction of a wide range of substituents at the C1 position. nih.gov

Modification of the Heterocyclic Ring:

Hydrogenation : The isoquinoline ring can be hydrogenated to form the corresponding tetrahydroisoquinoline. The stereochemical outcome (cis or trans) can often be controlled by the choice of catalyst and ligand system, such as iridium catalysts with ligands like Xyliphos. acs.org

N-Oxide Formation : The ring nitrogen can be oxidized to an N-oxide, which can then be used as a coupling partner in reactions like Suzuki couplings, providing an alternative route for building more complex structures. acs.org

These derivatization strategies provide a versatile platform for generating libraries of structurally diverse isoquinoline analogues for various applications. nih.gov

Stereoselective Synthesis and Control of Stereochemical Elements (e.g., Atropisomerism)

The stereoselective synthesis of this compound, particularly the control of stereochemical elements like atropisomerism, presents a significant synthetic challenge due to the lack of direct literature precedent for this specific molecule. However, by examining methodologies applied to related isoquinoline and heterocyclic systems, potential strategies can be extrapolated.

Atropisomerism arises from hindered rotation around a single bond, creating stable, isolable rotational isomers. For a derivative of this compound to exhibit atropisomerism, a bulky substituent would likely need to be introduced at a position that restricts rotation around a bond to an adjacent aromatic or heteroaromatic ring. For instance, the introduction of a large group at the C-7 or N-2 position, coupled with a substituent on an adjacent ring system, could create the necessary steric hindrance. The stability of such atropisomers would depend on the size of the substituents and the energy barrier to rotation. wikipedia.orgsemanticscholar.orgresearchgate.net While first identified in biphenyl systems, atropisomerism is a known phenomenon in various heterocyclic scaffolds. wikipedia.orgnih.gov

Strategies for achieving stereoselective synthesis in related systems often involve either the use of chiral catalysts or chiral auxiliaries. For instance, the asymmetric reduction of a C=N bond in a 1-substituted-3,4-dihydroisoquinoline precursor could be a viable route to introduce a stereocenter at the C-1 position. nih.gov Although this applies to the corresponding tetrahydroisoquinoline, similar principles of asymmetric reduction could potentially be adapted.

Another approach involves the diastereoselective or enantioselective cyclization of a prochiral precursor. Palladium-catalyzed C-H activation and annulation reactions have been utilized for the synthesis of substituted isoquinolinones, and the incorporation of chiral ligands in such catalytic systems could induce enantioselectivity. mdpi.com

Potential Stereoselective Synthetic Approaches:

StrategyDescriptionPotential Application to this compound
Asymmetric Catalysis Use of a chiral transition metal catalyst (e.g., with Rhodium, Palladium, or Iridium) to effect an enantioselective transformation, such as hydrogenation or cyclization.A prochiral precursor could be cyclized in the presence of a chiral catalyst to yield an enantiomerically enriched isoquinolinone core.
Chiral Auxiliary A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction. The auxiliary is subsequently removed.An acyclic precursor bearing a chiral auxiliary could be cyclized, with the auxiliary controlling the stereochemical outcome of the newly formed stereocenter.
Kinetic Resolution A racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.A racemic mixture of a suitable derivative of this compound could be resolved using this method.
Atroposelective Synthesis A reaction that directly forms atropisomers in an enantiomerically enriched fashion, often through a catalyst-controlled ring formation or cross-coupling reaction.If a suitable precursor with a prochiral biaryl axis is designed, an atroposelective reaction could be employed to synthesize atropisomers of a derivative. nih.gov

It is important to note that the successful application of these methods to this compound would require significant experimental investigation, as the electronic effects of the fluorine and methoxy (B1213986) substituents would influence the reactivity and selectivity of these transformations.

Functional Group Interconversions and Targeted Substituent Introduction

The functional groups present in this compound, namely the lactam, the methoxy group, and the fluorine atom, offer various possibilities for chemical transformations to introduce new substituents and modify the core structure. The reactivity of these groups can be inferred from the known chemistry of quinolinones, isoquinolines, and other aromatic systems. mdpi.comsemanticscholar.orgresearchgate.netrroij.com

Reactions of the Lactam Moiety:

The isoquinolin-1-ol exists in tautomeric equilibrium with its lactam form, 8-fluoro-6-methoxyisoquinolin-1(2H)-one. The nitrogen atom of the lactam can be a site for functionalization.

N-Alkylation and N-Arylation: The lactam nitrogen can be alkylated or arylated under basic conditions using various electrophiles. This allows for the introduction of a wide range of substituents at the N-2 position. Palladium-catalyzed N-allylation with allylic alcohols is a known transformation for related heterocycles. rsc.org

Conversion to Thiolactam: The carbonyl group of the lactam can be converted to a thiocarbonyl using reagents like Lawesson's reagent or phosphorus pentasulfide, yielding the corresponding thiolactam. This transformation alters the electronic properties and potential coordinating ability of the molecule. researchgate.net

Transformations of the Methoxy Group:

The methoxy group at the C-6 position is an electron-donating group that can be a handle for further modifications.

O-Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenol can then be used for further functionalization, such as etherification or esterification.

Electrophilic Aromatic Substitution: The electron-rich nature of the benzene ring, activated by the methoxy group, could direct electrophilic substitution reactions. However, the directing effects of the fluorine and the fused pyridine ring would also need to be considered.

Reactivity of the Fluoro Group:

The fluorine atom at the C-8 position is generally a poor leaving group for nucleophilic aromatic substitution (SNAr). However, under specific conditions, particularly with strong nucleophiles or through transition-metal catalysis, it might be displaced.

Nucleophilic Aromatic Substitution (SNAr): While challenging, displacement of the fluorine atom by strong nucleophiles like alkoxides, thiolates, or amines might be possible, especially if the reaction is facilitated by an electron-withdrawing group elsewhere on the ring system. The presence of the nitro group at the 8-position in related quinolones has been shown to facilitate nucleophilic substitution at the C-7 position. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Although less common for C-F bonds, certain palladium-catalyzed cross-coupling reactions might be employed to replace the fluorine with other functional groups. More commonly, a bromo or iodo analog would be used for such transformations.

Targeted Substituent Introduction:

The introduction of new substituents at other positions on the isoquinoline ring would likely involve multi-step synthetic sequences.

Halogenation: Introduction of a bromine or iodine atom at a specific position could be achieved through electrophilic halogenation, if the regioselectivity can be controlled. This new halogen could then serve as a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce carbon-carbon or carbon-heteroatom bonds. researchgate.net

Directed Ortho-Metalation (DoM): If a suitable directing group is present on the molecule, deprotonation with a strong base followed by reaction with an electrophile can allow for the regioselective introduction of substituents.

Potential Functional Group Interconversions:

Functional GroupReagent/ConditionProduct Functional Group
Lactam (C=O)Lawesson's ReagentThiolactam (C=S)
Lactam (N-H)NaH, Alkyl HalideN-Alkyl Lactam
Methoxy (-OCH₃)BBr₃Phenol (-OH)
Fluoro (-F)Strong Nucleophile (e.g., NaOMe)Methoxy (-OCH₃) (SNAr)
Aryl-HNBS/AIBNAryl-Br
Aryl-BrArylboronic acid, Pd catalystBiaryl

These proposed transformations are based on established reactivity patterns in related heterocyclic systems. The specific outcomes and yields for this compound would need to be determined empirically.

Preclinical Pharmacological Characterization of 8 Fluoro 6 Methoxyisoquinolin 1 Ol

In Vitro Pharmacological Profiling

The initial step in characterizing a new compound involves a series of in vitro assays to determine its biological activity at the molecular and cellular levels. This profiling helps to identify the compound's primary targets and its effects on cellular functions.

Enzyme Inhibition Assays and Receptor Binding Studies

Enzyme inhibition and receptor binding assays are fundamental in determining the specific molecular targets of a compound. For isoquinoline (B145761) and quinoline (B57606) derivatives, common targets include enzymes crucial for pathogen survival, such as DNA gyrase and topoisomerase IV, and various protein kinases involved in cell signaling.

While the broader class of fluoroquinolones is known to target bacterial DNA gyrase and topoisomerase IV, specific enzymatic inhibition data for 8-fluoro-6-methoxyisoquinolin-1-ol is not extensively available in the public domain. However, related 8-hydroxyquinoline (B1678124) derivatives have been noted for their interaction with metal ions, which can be crucial for their biological activity. researchgate.net Studies on similar fluorinated quinoline structures suggest that the fluorine atom can contribute to potent inhibitory activity against bacterial enzymes.

Receptor binding studies are essential to understand how a compound interacts with cell surface or intracellular receptors. For instance, the discovery of PF-06650833, a complex isoquinoline derivative, as a potent inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) was facilitated by fragment-based drug design and relied on detailed binding studies. nih.gov For this compound, specific receptor binding affinities and profiles are yet to be fully elucidated in published literature.

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Antiproliferative Studies)

Cell-based assays provide a more integrated view of a compound's activity in a biological context. These assays can measure downstream effects of target engagement, such as changes in gene expression or cell viability.

Antiproliferative studies are crucial for assessing potential anticancer activity. Research on 8-hydroxyquinoline analogues has shown that their antiproliferative effects can be influenced by the nature and position of halogen substituents. researchgate.net For example, a chlorinated analogue demonstrated strong antiproliferative impact. researchgate.net However, another study noted that a fluorine atom at the 4-position of a different 8-hydroxyquinoline derivative did not result in significant cytotoxicity, suggesting that the placement of the fluoro group is critical. researchgate.net Specific antiproliferative data on this compound against a panel of cancer cell lines remains to be detailed.

The table below summarizes the reported antiproliferative activity for related quinoline compounds.

Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference
6-bromine-7-anilino-1-arylisoquinolinequinonesGastric and Leukemia1.31 to 11.04 researchgate.net

Evaluation in Preclinical Disease Models (e.g., Antimicrobial, Anti-cancer)

The evaluation of a compound in preclinical models of disease is a key step to establish its potential therapeutic utility.

In the context of antimicrobial activity, derivatives of 6-methoxyquinoline (B18371) have been synthesized and evaluated. For example, 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives showed moderate activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. researchgate.net The mechanism for related quinolones often involves the inhibition of bacterial DNA gyrase. The presence of a fluorine atom in quinoline structures is often associated with enhanced antibacterial potency.

Regarding anti-cancer potential, various isoquinolinequinones have demonstrated significant activity. For instance, 6-bromine-containing 7-anilino-1-arylisoquinolinequinones displayed potent in vitro antiproliferative activity against gastric and leukemia cancer cell lines. researchgate.net The structure-activity relationship in this series suggested that the electronic effects of the substituents play a key role in their cytotoxic effects. researchgate.net

Target Engagement Studies in Biological Systems

Confirming that a compound interacts with its intended target in a complex biological system is crucial for validating its mechanism of action.

Direct and Competitive Target Engagement Methodologies

Direct and competitive target engagement methods aim to measure the binding of a compound to its protein target within a cell or cell lysate. These techniques can provide quantitative data on target occupancy and affinity. While the preclinical characterization of compounds like the P2X7 antagonist, a quinoline-5-carboxamide (B3021109) derivative, involved robust target engagement studies, specific applications of these methodologies to this compound are not yet reported. nih.gov

Application of Chemoproteomics for Target Identification and Validation

Chemoproteomics is a powerful technology used to identify the protein targets of bioactive compounds on a proteome-wide scale. This approach can uncover novel targets and help to understand a compound's mode of action and potential off-target effects. Methodologies like LiP-Quant, which uses limited proteolysis coupled with mass spectrometry, have been developed to identify drug targets and their binding sites without prior compound modification. nih.gov Such techniques could be instrumental in elucidating the molecular targets of this compound in an unbiased manner, but specific studies applying chemoproteomics to this compound have not been published.

Quantitative Assessment of Probe-Target Interactions in Cellular Contexts

No studies detailing the quantitative assessment of probe-target interactions for this compound in cellular contexts are currently available in the public domain.

Preclinical Pharmacokinetics (PK) Research

Specific preclinical pharmacokinetic data for this compound is not available. Research on structurally related isoquinolin-1-one derivatives suggests that compounds in this class can exhibit a range of pharmacokinetic properties. For instance, some derivatives have been shown to possess moderate stability in rat liver microsomes and acceptable pharmacokinetic profiles in vivo. However, without direct experimental data for this compound, any extrapolation of these properties would be purely speculative.

No specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound has been published. This includes a lack of information on:

Microsomal Stability

Plasma Stability

Cytochrome P450 Inhibition

Plasma Protein Binding

Permeability

Table 1: In Vitro ADME Profile of this compound

Parameter Value
Microsomal Stability (e.g., t½ in min) Data not available
Plasma Stability (e.g., % remaining after 1 hr) Data not available
CYP450 Inhibition (e.g., IC50 in µM) Data not available
Plasma Protein Binding (%) Data not available

There are no published studies on the in vivo pharmacokinetic assessment of this compound in any animal models, including rodents or canines. Therefore, key pharmacokinetic parameters are unknown.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species

Species Dose Route T½ (h) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%)
Rodent (Specify) IV / PO N/A N/A N/A N/A N/A
Canine IV / PO N/A N/A N/A N/A N/A

(All data in the table are marked as "N/A" due to the absence of available information.)

The metabolic fate of this compound has not been elucidated in any published research. Consequently, there is no information regarding its potential metabolites or metabolic "soft spots."

No data is available concerning the tissue distribution or accumulation of this compound in preclinical models.

The excretion pathways and clearance mechanisms for this compound in any animal model have not been reported in the scientific literature.

Computational Chemistry and Molecular Modeling of 8 Fluoro 6 Methoxyisoquinolin 1 Ol

In Silico Approaches for Rational Drug Design and Lead Optimization

In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery. These approaches allow for the rapid and cost-effective evaluation of chemical compounds, guiding the synthesis of new and more effective drug candidates. For a molecule like 8-fluoro-6-methoxyisoquinolin-1-ol, in silico techniques can be pivotal in identifying its potential as a therapeutic agent and in refining its structure to enhance desired properties.

Rational drug design can be broadly categorized into structure-based and ligand-based approaches. Structure-based drug design (SBDD) relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. chemscene.com This allows for the design of molecules that can fit precisely into the target's binding site, modulating its activity. Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. It uses the information from a set of molecules known to interact with the target to build a model that predicts the activity of new, untested compounds.

The process of lead optimization involves modifying a promising lead compound, such as an isoquinoline (B145761) derivative, to improve its efficacy, selectivity, and pharmacokinetic profile. Computational tools can predict how changes to the chemical structure, for instance, the addition or modification of functional groups on the this compound scaffold, will affect its biological activity and drug-like properties. This predictive power helps to prioritize which new derivatives should be synthesized and tested, saving significant time and resources.

A variety of computational tools and databases are available to facilitate in silico drug design. These resources provide information on chemical structures, protein targets, and bioactivity data, which are essential for building and validating computational models. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a prominent SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. chemscene.com This method is instrumental in understanding the molecular basis of a drug's mechanism of action and can be used to screen large libraries of compounds for potential new inhibitors. For this compound, molecular docking could be used to predict its binding mode and affinity to various potential protein targets.

The docking process involves two key components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the protein's active site. The scoring function then estimates the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol), with lower values indicating a more favorable interaction. chemscene.com

For instance, in studies of other isoquinoline derivatives, molecular docking has been successfully used to predict their binding to targets like the main protease of SARS-CoV-2 and the PI3K/mTOR pathway. nih.govnih.gov In one such study, isoquinoline alkaloids showed promising binding affinities to the viral protease, with some compounds exhibiting binding energies as low as -9.15 kcal/mol. nih.gov Similarly, novel pyrazolo[3,4-d]pyrimidine derivatives containing an isoquinoline moiety demonstrated good binding affinities to PI3K, with docking scores reaching -10.7 kcal/mol. nih.gov

These studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For this compound, the methoxy (B1213986) group and the hydroxyl group could potentially form important hydrogen bonds with amino acid residues in a target's active site, while the fluoro-substituted aromatic ring system could engage in hydrophobic and other electronic interactions.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

ParameterValue
Binding Energy (kcal/mol)-8.5
Hydrogen Bond InteractionsGLU81, LYS33
Hydrophobic InteractionsVAL15, LEU135
Predicted Inhibition Constant (Ki)1.2 µM

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based drug design method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that relates the descriptors to the biological activity.

For isoquinoline derivatives, QSAR studies have been employed to design novel inhibitors of targets like cyclin-dependent kinase 8 (CDK8). nih.gov In one study, 3D-QSAR models were developed for a series of CDK8 inhibitors, resulting in statistically significant models that could predict the activity of new compounds. nih.gov The models were then used to design new inhibitors with potentially improved druggability. nih.gov

A QSAR study of this compound and its analogs would involve synthesizing a series of related compounds and measuring their biological activity against a specific target. The resulting data would be used to generate a QSAR model, which could then be used to predict the activity of other, yet-to-be-synthesized derivatives. This would allow for a more focused and efficient exploration of the chemical space around the this compound scaffold.

Table 2: Example of a QSAR Model for a Series of Hypothetical Kinase Inhibitors

Statistical ParameterValue
r² (correlation coefficient)0.92
q² (cross-validated r²)0.75
Predictive r²0.85
Model Equation: pIC₅₀ = 2.5 * (cLogP) - 1.2 * (TPSA) + 0.8 * (Mol. Weight) + 3.4

This table presents a hypothetical QSAR model for illustrative purposes. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. cLogP, TPSA, and Mol. Weight are examples of molecular descriptors.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These methods can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and reactivity indices. This information is valuable for understanding a molecule's behavior and for designing new compounds with desired electronic characteristics.

For this compound, quantum chemical calculations could be used to determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive.

These calculations can also provide insights into the molecule's electrostatic potential, which indicates the regions of the molecule that are electron-rich or electron-poor. This information can help to predict how the molecule will interact with other molecules, including its biological target. For example, in a study of 1,8-naphthyridine (B1210474) derivatives, density functional theory (DFT) calculations were used to examine their electronic properties and potential as anti-breast cancer agents. acs.org

Table 3: Illustrative Quantum Chemical Properties of this compound

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

This table contains hypothetical data for illustrative purposes.

Computational Prediction of ADME and Pharmacokinetic Parameters

In addition to having good efficacy, a successful drug must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational methods are widely used to predict these properties early in the drug discovery process, helping to identify compounds that are likely to have good pharmacokinetic profiles.

A number of computational models are available to predict key ADME parameters, such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These models are often based on the analysis of large datasets of compounds with experimentally determined ADME properties.

For this compound, in silico ADME predictions could provide valuable insights into its potential as an orally administered drug. For example, predictions could be made for its lipophilicity (logP), aqueous solubility, and adherence to Lipinski's "rule of five," which is a set of guidelines used to assess a compound's drug-likeness. In studies of other heterocyclic compounds, in silico ADME predictions have been used to assess their potential as drug candidates. nih.govmdpi.com For instance, a study on novel tetrahydroquinoline derivatives showed that most of the synthesized compounds had favorable drug-like characteristics and pharmacokinetic profiles based on in silico analysis. mdpi.com

Table 4: Illustrative Predicted ADME Properties for this compound

PropertyPredicted ValueInterpretation
Lipinski's Rule of Five0 violationsGood drug-likeness
Gastrointestinal AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier PermeationNoUnlikely to cross into the brain
CYP2D6 InhibitorYesPotential for drug-drug interactions

This table is for illustrative purposes only and does not represent actual experimental data.

Medicinal Chemistry Strategies for Optimization of 8 Fluoro 6 Methoxyisoquinolin 1 Ol Derivatives

Lead Compound Discovery and Optimization Methodologies

The journey from a preliminary hit to a viable drug candidate involves rigorous lead discovery and optimization. For derivatives of 8-Fluoro-6-methoxyisoquinolin-1-ol, this process leverages both computational and experimental techniques to identify and refine compounds with the most promise.

Initially, lead compounds can be identified through high-throughput screening (HTS) of large chemical libraries or through more targeted approaches like virtual screening. nih.govwikipedia.org Virtual screening, a computational method, allows for the rapid assessment of vast libraries of small molecules to identify those most likely to bind to a specific biological target, such as a protein receptor or enzyme. nih.govwikipedia.org This in-silico approach helps prioritize compounds for synthesis and testing, saving time and resources. nih.gov

Once a lead compound like this compound is identified, the optimization process begins. This is guided by the analysis of Structure-Activity Relationships (SAR), which involves systematically modifying the molecule's structure and evaluating how these changes affect its biological activity. numberanalytics.comcollaborativedrug.com This iterative cycle of design, synthesis, and testing is fundamental to medicinal chemistry. danaher.com Computational tools such as molecular docking can predict how a modified compound will bind to its target, providing insights for rational design. numberanalytics.com

A key methodology in lead optimization is the establishment of a clear understanding of the interaction between the compound and its target. nih.gov For isoquinoline (B145761) derivatives, which often target kinases, understanding the binding mode within the ATP-binding pocket is crucial. nih.gov Techniques like X-ray crystallography of the ligand-target complex can provide invaluable structural information to guide the design of more potent and selective analogs.

The following table illustrates a hypothetical SAR exploration for an isoquinoline-1-ol scaffold, demonstrating how modifications could influence inhibitory activity.

Compound R1-substituent R2-substituent Kinase Inhibition IC50 (nM)
Lead AHH500
A-1CH3H250
A-2ClH100
A-3HOCH3450
A-4ClOCH380

Chemical Space Exploration and Combinatorial Library Design

To thoroughly explore the therapeutic potential of the this compound scaffold, medicinal chemists employ strategies to navigate and expand the relevant chemical space. Combinatorial chemistry is a powerful tool for this purpose, enabling the rapid synthesis of a large number of structurally related compounds, known as a library. nih.govwikipedia.org

The core principle of combinatorial chemistry is the systematic and repetitive linking of various chemical "building blocks" to a central scaffold. nih.gov For the this compound core, this could involve introducing a variety of substituents at different positions on the isoquinoline ring system. The "split-mix" synthesis method is a common and efficient technique for creating large "one-bead one-compound" libraries. wikipedia.org

These libraries can be designed to be either diverse, covering a broad range of chemical properties, or focused, targeting a specific area of chemical space to fine-tune activity against a particular biological target. nih.gov The synthesis can be performed in parallel, either in solution or on a solid support, which simplifies the purification process. wikipedia.org

Once a combinatorial library is synthesized, it undergoes high-throughput screening to identify compounds with the desired biological activity. nih.gov This approach significantly accelerates the discovery of novel hits and allows for a more comprehensive exploration of the structure-activity landscape around the initial lead compound. nih.gov

Optimization of Physicochemical Properties for Improved Biological Performance and Pharmacokinetic Profiles

The effectiveness of a drug is not solely dependent on its potency but also on its ability to reach its target in the body. This is governed by its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). nih.gov Optimizing the physicochemical properties of this compound derivatives is crucial for achieving a desirable ADME profile and, ultimately, good oral bioavailability. nih.govresearchgate.net

Key physicochemical properties that are often optimized include:

Solubility: Poor aqueous solubility can limit absorption. Strategies to improve solubility include the introduction of polar functional groups or ionizable centers. frontiersin.org

Lipophilicity (LogP/LogD): A balance is required; the compound must be lipophilic enough to cross cell membranes but not so lipophilic that it has poor solubility or is rapidly metabolized.

Metabolic Stability: Compounds are often modified to block sites of metabolic attack by enzymes, such as cytochrome P450s, to increase their half-life in the body. nih.gov This can involve replacing a metabolically labile group with a more stable one.

Permeability: The ability to pass through the intestinal wall into the bloodstream is essential for orally administered drugs. mdpi.com

In vitro ADME assays are used early in the discovery process to assess these properties and guide the optimization of the lead compound. nih.govcell4pharma.com For example, microsomal stability assays can predict the rate of metabolism in the liver. nih.gov

The following table shows a hypothetical optimization of ADME properties for a series of isoquinolin-1-ol derivatives.

Compound Modification Aqueous Solubility (µg/mL) Microsomal Stability (t1/2, min) Permeability (Papp, 10-6 cm/s)
Lead B-5152
B-1Addition of morpholine50253
B-2Replacement of methyl with cyclopropyl8452.5
B-3Addition of pyridine65304

Prodrug Strategies for Enhanced Delivery and Efficacy

A prodrug is an inactive or less active form of a drug that is converted into the active parent drug in the body through enzymatic or chemical reactions. mdpi.com This approach can be used to overcome various challenges associated with the parent drug, such as poor solubility, low permeability, or lack of target specificity. urjc.es

For this compound derivatives, several prodrug strategies could be envisioned:

Improving Solubility: Attaching a highly polar moiety, such as a phosphate (B84403) or an amino acid, to the hydroxyl group of the isoquinolin-1-ol can dramatically increase aqueous solubility. frontiersin.orgmdpi.com These groups are designed to be cleaved by enzymes in the body, such as phosphatases or esterases, to release the active drug. frontiersin.org

Targeted Delivery: A prodrug can be designed to be activated by enzymes that are overexpressed in a specific tissue or cell type, such as in tumors. This can increase the concentration of the active drug at the site of action and reduce systemic exposure.

Hypoxia-Activated Prodrugs: Many solid tumors have regions of low oxygen concentration (hypoxia). nih.govwikipedia.org A prodrug strategy can exploit this by incorporating a "trigger" moiety, such as a nitroaromatic group, that is reduced and activated specifically under hypoxic conditions. nih.gov This allows for the selective release of the cytotoxic agent in the tumor microenvironment. rsc.org

The design of a prodrug involves careful selection of the promoiety and the linker connecting it to the parent drug to ensure efficient release at the desired location. urjc.es

Future Perspectives and Unaddressed Research Avenues for 8 Fluoro 6 Methoxyisoquinolin 1 Ol

Advanced Synthetic Methodologies for Structurally Complex Analogues

The future synthesis of analogues of 8-Fluoro-6-methoxyisoquinolin-1-ol will likely move beyond traditional methods to embrace more advanced and efficient strategies. A key area of development will be the creation of more complex and diverse molecular architectures to refine structure-activity relationships (SAR).

One promising approach is the use of directed ortho-lithiation, which allows for precise functionalization of the isoquinoline (B145761) core. This method could be expanded to introduce a wider array of substituents at various positions, creating a library of novel compounds. nih.gov Furthermore, the development of novel catalytic systems, such as those involving transition metals, could facilitate previously challenging chemical transformations, enabling the construction of analogues with unique three-dimensional structures.

Future synthetic routes may also focus on combinatorial chemistry and high-throughput synthesis techniques. These approaches would accelerate the generation of large libraries of analogues for biological screening. By combining innovative building blocks and leveraging automated synthesis platforms, researchers can rapidly explore a vast chemical space around the this compound scaffold. This will be instrumental in identifying compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. A simple procedure for the synthesis of a related compound, 8-fluoro-3,4-dihydroisoquinoline, has been described, providing a versatile substrate for further transformations. nih.gov This forms a basis for preparing a library of compounds containing more complex analogues as potential drug candidates. nih.gov

Synthetic StrategyPotential Application for this compound Analogues
Directed Ortho-Lithiation Precise introduction of diverse functional groups onto the isoquinoline ring to probe specific molecular interactions.
Transition Metal Catalysis Facilitating complex bond formations (e.g., C-H activation, cross-coupling) to build novel and structurally intricate analogues.
Combinatorial Chemistry Rapid generation of large libraries of related compounds to accelerate the discovery of lead candidates with optimal properties.
Flow Chemistry Improved control over reaction conditions, enabling safer and more efficient synthesis of key intermediates and final products.

Integration of Multi-Omics Technologies in Mechanistic and SAR Studies

To fully elucidate the biological activity of this compound, future research must integrate multi-omics technologies. This holistic approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide an unprecedentedly detailed view of the compound's mechanism of action and its effects on cellular systems. thermofisher.comnih.gov

By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, researchers can identify the specific signaling pathways being modulated. mdpi.com This is particularly relevant if the compound acts as a kinase inhibitor, a common mechanism for isoquinoline derivatives. nih.govnih.gov Multi-omics can pinpoint the direct kinase targets and also reveal off-target effects and downstream consequences of target inhibition. nih.gov

Metabolomics, the study of small molecule metabolites, can further reveal the functional impact of the compound on cellular metabolism. This can help in understanding the phenotypic outcomes of target engagement and may uncover novel biomarkers to monitor the compound's activity. Integrating these datasets can build comprehensive models of the drug's action, significantly enhancing SAR studies by correlating specific structural modifications with detailed molecular and cellular responses. researchgate.net This systems-level understanding is crucial for optimizing lead compounds and predicting their efficacy and potential liabilities. thermofisher.com

Omics TechnologyApplication in this compound Research
Genomics Identifying genetic markers or mutations that confer sensitivity or resistance to the compound. mdpi.com
Transcriptomics Profiling changes in gene expression to identify modulated pathways and downstream effects of target engagement. thermofisher.commdpi.com
Proteomics Directly identifying protein targets, interaction partners, and post-translational modifications affected by the compound. thermofisher.commdpi.com
Metabolomics Assessing the impact on cellular metabolism to understand the functional consequences of the compound's activity. thermofisher.comresearchgate.net

Exploration of Novel Therapeutic Indications and Disease Targets

While many isoquinoline and quinoline (B57606) derivatives have been investigated as kinase inhibitors for cancer therapy, the therapeutic potential of this compound may extend to a much broader range of diseases. nih.govmdpi.com Future research should systematically explore its activity against a diverse panel of disease targets.

Given that kinase signaling is fundamental to numerous physiological processes, inhibitors can be repurposed for various conditions, including autoimmune disorders, inflammatory diseases, and cardiovascular conditions. nih.gov A key avenue of future research will be to screen this compound and its analogues against a wide array of kinases implicated in these diseases. For instance, targeting specific kinases involved in immune cell activation could offer new treatments for rheumatoid arthritis or inflammatory bowel disease.

Beyond kinases, the unique chemical structure of this compound may allow it to interact with other classes of proteins. Unbiased, high-throughput screening approaches could reveal entirely new mechanisms of action and therapeutic targets. Exploring its potential in areas such as neurodegenerative diseases, by targeting pathways involved in neuronal survival and inflammation, or in infectious diseases, by inhibiting essential microbial enzymes, could open up completely new therapeutic applications for this versatile scaffold.

Development of Advanced Drug Delivery Systems for Targeted Action

To maximize the therapeutic efficacy and minimize potential side effects of this compound, the development of advanced drug delivery systems is a critical future direction. nih.govbenthamdirect.com Many small molecule inhibitors, such as tyrosine kinase inhibitors (TKIs), face challenges like poor solubility and non-specific tissue distribution, which can lead to dose-dependent side effects. nih.govualberta.ca

Nanotechnology-based delivery systems offer a promising solution. mdpi.com Encapsulating the compound in carriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles can improve its solubility, stability, and pharmacokinetic profile. nih.govualberta.ca These nanocarriers can be engineered for targeted delivery by attaching ligands (e.g., antibodies, peptides) that specifically recognize receptors overexpressed on diseased cells, such as cancer cells. benthamdirect.com This targeted approach increases drug accumulation at the desired site, enhancing therapeutic outcomes while reducing exposure to healthy tissues. benthamdirect.commdpi.com

Furthermore, stimuli-responsive drug delivery systems could be developed. These systems are designed to release the encapsulated compound in response to specific triggers in the microenvironment of the diseased tissue, such as changes in pH or the presence of certain enzymes. This would provide even greater control over drug release, ensuring that the active agent is delivered precisely where and when it is needed. mdpi.com

Delivery SystemPotential Advantage for this compound
Liposomes Biocompatible carriers that can improve solubility and circulation time. ualberta.ca
Polymeric Nanoparticles Versatile platform for controlled release and surface functionalization for targeting. nih.govmdpi.com
Solid Lipid Nanoparticles (SLNs) Offer high stability and potential for oral delivery. nih.govualberta.ca
Stimuli-Responsive Systems Enable triggered drug release in response to specific physiological cues (e.g., pH, enzymes) at the target site. mdpi.com

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 8-Fluoro-6-methoxyisoquinolin-1-ol with high purity?

  • Methodological Answer : The synthesis typically involves halogenation and methoxylation steps. For example, fluorination at position 8 may use nucleophilic aromatic substitution with a fluoride source (e.g., KF), while methoxy group introduction at position 6 could involve alkylation with methyl iodide under basic conditions. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (methanol/water) is critical to isolate the product. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) to confirm substituent positions (e.g., fluorine’s deshielding effect at C8, methoxy singlet at δ ~3.9 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular formula (e.g., [M+H]+ at m/z 208.067).
  • IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1250 cm1^{-1} (C-F stretch).
    Cross-reference with PubChem data for analogous compounds (e.g., 6-methoxyquinolin-8-ol) .

Q. How can researchers optimize reaction conditions to minimize side products during methoxy group introduction?

  • Methodological Answer : Use controlled temperature (0–5°C) during alkylation to reduce over-alkylation. Employ anhydrous solvents (e.g., DMF) and a strong base (e.g., NaH) to enhance nucleophilicity. Monitor by 19^{19}F NMR to track fluorine retention. Post-reaction quenching with ice water and extraction with ethyl acetate can isolate the product .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with target enzymes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Parameterize fluorine’s electronegativity and methoxy’s steric effects.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Corrogate substituent effects (e.g., fluorine’s metabolic resistance) with bioactivity data from analogs (e.g., 8-Bromo-6-fluoroisoquinolin-1-ol’s IC50_{50} values) .

Q. What strategies resolve contradictions in reported biological activities of fluorinated isoquinoline derivatives?

  • Methodological Answer :

  • Systematic Variation : Test compounds under standardized assays (e.g., fixed pH, temperature) to isolate substituent effects.
  • Meta-Analysis : Compare IC50_{50} values across studies (e.g., 6-methoxyquinolin-8-ol’s antifungal IC50_{50} range: 4.93–19.38 µg/mL).
  • Structural Probes : Use X-ray crystallography (e.g., Agilent SuperNova diffractometer) to resolve binding modes and identify key interactions (e.g., hydrogen bonding with hydroxyl groups) .

Q. How to design experiments evaluating the solvent polarity effect on fluorinated isoquinoline reactivity?

  • Methodological Answer :

  • Factorial Design : Vary solvent polarity (e.g., DMSO vs. toluene) and temperature (25°C vs. 80°C).
  • Kinetic Profiling : Use UV-Vis spectroscopy to track reaction rates. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution due to better stabilization of transition states.
  • Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects .

Comparative Analysis

Q. How does this compound compare structurally and functionally to its brominated analog?

  • Methodological Answer :

  • Structural Comparison : Fluorine’s smaller van der Waals radius (1.47 Å vs. bromine’s 1.85 Å) reduces steric hindrance, potentially improving target binding.
  • Bioactivity : Bromine’s higher electronegativity may enhance halogen bonding but reduce metabolic stability. Test both compounds in enzyme inhibition assays (e.g., kinase panels) under identical conditions.
  • Synthetic Accessibility : Fluorine’s incorporation often requires milder conditions than bromine (e.g., avoiding harsh oxidants) .

Data Validation & Reproducibility

Q. What analytical techniques ensure reproducibility in synthesizing fluorinated isoquinoline derivatives?

  • Methodological Answer :

  • Standardized Protocols : Document reaction parameters (e.g., argon atmosphere for moisture-sensitive steps).
  • Cross-Lab Validation : Share samples for independent NMR/MS analysis (e.g., via PubChem’s deposition tools).
  • Crystallography : Resolve crystal structures (e.g., Bruker Kappa APEX II) to confirm regiochemistry and purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.